2-Bromo-4-methyl-6-nitrophenol
Overview
Description
“2-Bromo-4-methyl-6-nitrophenol” is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 . It is also known by the IUPAC name 2-bromo-6-methyl-4-nitrophenol .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with sulfuric acid and nitric acid in water at 0 - 20 degrees Celsius . The mixture is stirred at room temperature overnight, then extracted by ethyl acetate and dried over anhydrous sodium sulfate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 .
Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a boiling point of 118-122 degrees Celsius .
Scientific Research Applications
Chemical Synthesis and Reactions
2-Bromo-4-methyl-6-nitrophenol has been explored in chemical synthesis, particularly in the preparation and reactions of stable lithio compounds. For instance, Hardcastle, Quayle, and Ward (1994) demonstrated that stable lithio derivatives of 2-Bromo-6-nitrophenyl can react with various electrophiles, enabling the preparation of substituted 6-nitrophenols. Additionally, Buchstaller and Anlauf (2004) reported that 2-Nitrophenols, including this compound, undergo a Smiles rearrangement during alkylation, providing access to nitro substituted aniline derivatives (Hardcastle, Quayle, & Ward, 1994); (Buchstaller & Anlauf, 2004).
Safety and Hazards
The compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Relevant Papers
There are several peer-reviewed papers related to “2-Bromo-4-methyl-6-nitrophenol” available for further reading .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methyl-6-nitrophenol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the nitro group in this compound can participate in redox reactions, potentially affecting the oxidative state of biomolecules. Additionally, the bromine atom may engage in halogen bonding with proteins, altering their conformation and activity .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may act as a modulator of signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Furthermore, this compound can affect gene expression by altering transcription factor activity or epigenetic modifications .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, the nitro group may participate in electron transfer reactions, influencing the redox state of enzymes. Additionally, this compound can affect gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, depending on its concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At high doses, this compound can have toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation-reduction reactions, leading to the formation of different metabolites. These metabolic pathways can affect the overall biological activity of this compound and its impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cellular metabolism and signaling pathways .
Properties
IUPAC Name |
2-bromo-4-methyl-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMPSIRCVCUHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942040 | |
Record name | 2-Bromo-4-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20039-91-2 | |
Record name | Phenol, 2-bromo-4-methyl-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20039-91-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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